β-Casein Phosphopeptide (β-CPP) vs. α-Casein and Whole Casein CPP for Iron Bioavailability: A Perfused Rat Duodenal Loop Study
In a direct comparative study using a perfused rat duodenal loop system, only iron complexed to purified β-casein-derived phosphopeptide [β-CN(1-25)] demonstrated superior bioavailability compared to gluconate iron, whereas a commercial whole-casein CPP mixture and its chromatographic fractions failed to enhance iron absorption [1]. This indicates that the specific peptide sequence and phosphorylation pattern of β-CPP are essential for its iron-absorption-enhancing activity.
| Evidence Dimension | Iron bioavailability enhancement |
|---|---|
| Target Compound Data | β-CN(1-25) (β-casein phosphopeptide) complexed with iron: significantly higher iron absorption than gluconate iron control |
| Comparator Or Baseline | Commercial whole-casein CPP mixture (CPPs) and its chromatographic fractions: no significant enhancement of iron absorption |
| Quantified Difference | β-CN(1-25) significantly enhanced iron absorption (P<0.05); CPPs mixture showed no enhancement |
| Conditions | Perfused rat duodenal loop system; gluconate iron as control |
Why This Matters
This head-to-head comparison demonstrates that not all CPP products are functionally equivalent for iron fortification; procurement of β-casein-specific CPP is essential for achieving enhanced iron bioavailability in functional food and supplement applications.
- [1] Bouhallab, S., Cinga, V., Ait-Oukhatar, N., Bureau, F., Neuville, D., Arhan, P., Maubois, J. L., & Bouglé, D. (2002). Influence of various phosphopeptides of caseins on iron absorption. Journal of Agricultural and Food Chemistry, 50(24), 7127-7130. View Source
